2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole
Overview
Description
2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole is a fluorinated organic compound characterized by its trifluoromethyl group and a methylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves the reaction of 2,4,5-trifluoro-3-methylphenylamine with a suitable dihaloalkane under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). The reactions are typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary products are amines and alcohols.
Substitution: The products vary depending on the nucleophile used, but common products include alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets, providing insights into biological processes.
Medicine: The compound has potential applications in the development of new drugs. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4,5-Trifluoro-3-methylphenylamine
4,5-Dihydro-4,4-dimethyloxazole
Trifluoromethylated phenyl derivatives
Uniqueness: 2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
4,4-dimethyl-2-(2,4,5-trifluoro-3-methylphenyl)-5H-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-6-9(14)7(4-8(13)10(6)15)11-16-12(2,3)5-17-11/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCAJZXIPUHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)C2=NC(CO2)(C)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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